molecular formula C7H7N3 B160860 1H-Indazol-6-amine CAS No. 6967-12-0

1H-Indazol-6-amine

Cat. No. B160860
CAS RN: 6967-12-0
M. Wt: 133.15 g/mol
InChI Key: KEJFADGISRFLFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indazol-6-amine is a tetronic acid derivative that has been shown to have an inhibitory effect on the activity of cyclopentyl and ethylene diamine . It also increases blood pressure in animals and is found to be a potent inhibitor of thrombin receptor .


Synthesis Analysis

The synthesis of 1H-Indazol-6-amine derivatives involves acetylation and reductive amination with 6-amininoindazole as the starting material . This process is simple and well-known, and the resulting compounds have been evaluated for anti-proliferative activity in four human cancer cell lines .


Molecular Structure Analysis

1H-Indazol-6-amine has a molecular weight of 133.15 . Its molecular formula is C7H7N3 . The InChI code for 1H-Indazol-6-amine is 1S/C7H7N3/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,8H2,(H,9,10) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-Indazol-6-amine derivatives include acetylation and reductive amination . These reactions are simple and well-known, and they have been used to create a series of 6-substituted amino-1H-indazole derivatives .


Physical And Chemical Properties Analysis

1H-Indazol-6-amine has a molecular weight of 133.15 . Its molecular formula is C7H7N3 . The InChI code for 1H-Indazol-6-amine is 1S/C7H7N3/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,8H2,(H,9,10) .

Scientific Research Applications

Anticancer Agents

6-Aminoindazole derivatives have been designed, synthesized, and evaluated for their bio-activities . These compounds were initially designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors . One of them, compound N - (4-fluorobenzyl)-1,3-dimethyl-1 H -indazol-6-amine (36), exhibited a potent anti-proliferative activity with an IC 50 value of 0.4 ± 0.3 μM in human colorectal cancer cells (HCT116) . This compound also remarkably suppressed the IDO1 protein expression .

IDO1 Inhibitors

IDO1 is one of the heme-containing enzymes involved in the immune system suppression process . It catalyzes the oxidative ring-opening of tryptophan: the first and rate-limiting step of the kynurenine pathway . IDO1 suppresses the immune system via the kynurenine pathway by two mechanisms: tryptophan depletion and toxicity of the metabolites in the kynurenine pathway . 6-Aminoindazole derivatives have been designed as IDO1 inhibitors .

Cytotoxic Agents

In a study, a series of 6-substituted amino-1H-indazole derivatives were designed and synthesized through simple and well-known chemical reactions . These compounds were evaluated for anti-proliferative activity in four human cancer cell lines . Seven out of eight synthesized compounds showed growth inhibitory activity with IC50 values from 2.9 to 59.0 μM range in all four tested cancer cell lines .

Antisecretory Agents

Administration of 6-aminoindazole (6-AIN) to rats depressed gastric acid secretion, both basal and carbachol-stimulated . 6-AIN proved to be more active than 5-AIN in decreasing the stimulated secretory process .

Safety And Hazards

1H-Indazol-6-amine may cause eye irritation, skin irritation, and irritation of the digestive tract . Inhalation may cause respiratory tract irritation . The toxicological properties of this substance have not been fully investigated .

properties

IUPAC Name

1H-indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJFADGISRFLFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219962
Record name 6-Aminoindazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855839
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1H-Indazol-6-amine

CAS RN

6967-12-0, 6343-52-8
Record name 1H-Indazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6967-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Aminoindazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006967120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indazol-6-amine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indazol-6-amine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC16240
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16240
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Aminoindazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indazol-6-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.434
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-AMINOINDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN72RH56SR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 6-nitro-1H-indazole (25 g, 0.153 mmol, commercially available) and 10% Pd/C (2.0 g) in MeOH was stirred under H2 (1 atm) overnight. After filtration, the filtrate was concentrated to yield 1H-indazol-6-ylamine (18.5 g, 94% yield) as a yellow solid. 1H NMR (300 MHz, DMSO-d6): 12.20 (br s, 1H), 7.70 (s, 1H), 7.35 (d, J=5.4 Hz, 1H), 6.49-6.44 (m, 2H), 5.17 (brs, 2H). MS (ESI) m/z: 134 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indazol-6-amine
Reactant of Route 2
1H-Indazol-6-amine
Reactant of Route 3
1H-Indazol-6-amine
Reactant of Route 4
Reactant of Route 4
1H-Indazol-6-amine
Reactant of Route 5
1H-Indazol-6-amine
Reactant of Route 6
Reactant of Route 6
1H-Indazol-6-amine

Q & A

ANone: The molecular formula of 6-aminoindazole is C₇H₇N₃. Its molecular weight is 133.15 g/mol. [] You can find more information in the paper "Disperse Dyes: Part XIX-Synthesis of Disperse Azo Dyes from 2-Amino-8H- pyrazolo (4,5-g) benzothiazole and Their Dyeing Properties". []

ANone: A common method involves reducing 6-nitroindazole with iron in an aqueous medium. [] The addition of acetic acid or an electrolyte like ferric chloride can improve yield. Raney nickel reduction, though slightly more complex, offers a higher yield. [] You can find more information in the paper "Disperse Dyes: Part XIX-Synthesis of Disperse Azo Dyes from 2-Amino-8H- pyrazolo (4,5-g) benzothiazole and Their Dyeing Properties". []

ANone: 6-Aminoindazole serves as a diazo component in the creation of disperse azo dyes. [, ] These dyes find application in coloring various fabrics like polyester, acetate, and nylon 6, producing shades ranging from yellow to orange. [, ] You can find more information in the papers "Disperse Dyes: Part XIX-Synthesis of Disperse Azo Dyes from 2-Amino-8H- pyrazolo (4,5-g) benzothiazole and Their Dyeing Properties" [] and "Dyeing Properties of Monoazo Disperse Dyes Containing 5- and 6-Aminoindazoles as Diazo Components". []

ANone: The coupling component significantly impacts the spectral characteristics (color) and dyeing properties (fastness to light, washing, etc.) of the resulting dyes. [] You can find more information in the paper "Dyeing Properties of Monoazo Disperse Dyes Containing 5- and 6-Aminoindazoles as Diazo Components". []

ANone: Yes, annelating a thiazole ring to 6-aminoindazole can extend the color range of derived dyes to include violets and blues. [] You can find more information in the paper "Disperse Dyes: Part XIX-Synthesis of Disperse Azo Dyes from 2-Amino-8H- pyrazolo (4,5-g) benzothiazole and Their Dyeing Properties". []

ANone: Yes, Schiff bases derived from 6-aminoindazole can form charge-transfer complexes with acceptors like chloroanilic acid, dichlorodicyano-p-benzoquinone, and chloranil. [] The nature of bonding within these complexes depends on both the donor and acceptor. [] You can find more information in the paper "Spectral and Electrical Conductance Studies of Charge-Transfer Complexes Derived from 6-Aminoindazole Schiff Bases and Chloro-p-benzoquinone Derivatives". []

ANone: Studies on the electrical conductance of these complexes with varying temperature suggest potential semiconductor behavior. [] Further analysis of current-electric potential relationships indicates an ohmic character. [] You can find more information in the paper "Spectral and Electrical Conductance Studies of Charge-Transfer Complexes Derived from 6-Aminoindazole Schiff Bases and Chloro-p-benzoquinone Derivatives". []

ANone: Yes, it serves as a building block for synthesizing novel pyrimidine derivatives. [] These derivatives, specifically N-(2′-substituted pyrimidin-4′-yl)-N,1-dimethyl-1H-indazol-6-amines, have been synthesized through nucleophilic substitution reactions. [] You can find more information in the paper "Synthesis of Novel Pyrimidine Derivatives Containing Indazole". []

ANone: While their specific applications require further investigation, these novel compounds expand the library of pyrimidine-indazole hybrids, opening avenues for exploring their biological and chemical properties. [] You can find more information in the paper "Synthesis of Novel Pyrimidine Derivatives Containing Indazole". []

ANone: Yes, 6-aminoindazole, along with its 5-amino isomer and 5-aminoindole, can be utilized to prepare tricyclic quinolines. [] Both conventional heating and microwave irradiation techniques have been successfully employed in this synthesis. [] You can find more information in the paper "Synthesis of Tricyclic Quinoline Derivatives from 5- and 6-Aminoindazoles and 5-Aminoindole under Conventional Way and Microwave System". []

ANone: These compounds exhibit interesting reactivity with acetone or mesityl oxide, leading to the formation of quinoline derivatives. [] This observation suggests a potential route for synthesizing quinolines from these aminoindazoles. [] You can find more information in the paper "Synthesis of Tricyclic Quinoline Derivatives from 5- and 6-Aminoindazoles and 5-Aminoindole under Conventional Way and Microwave System". []

ANone: Yes, it plays a key role in various multi-component reactions leading to diverse heterocyclic compounds. Examples include the synthesis of spiro[pyrazole-4,8′-pyrazolo[3,4-f]quinolin]-5(1H)-ones, [] fused hexacyclic pyrazolo[4,5,1-de]quinolino[4,3,2-mn]acridin-14(11H)-ones, [] and polycyclic heterocycles containing pyrazoloquinoline analogues via the Povarov reaction. []

ANone: Its use often leads to high yields of the desired heterocyclic products under relatively mild and catalyst-free conditions. [, , ] This highlights its efficiency and practicality in organic synthesis.

ANone: Yes, derivatives of 6-aminoindazole have shown promising anticancer activity. [, ] For example, N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) demonstrated potent antiproliferative activity against the HCT116 human colorectal cancer cell line. [] Further studies highlighted the potential of compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) as an anticancer agent due to its potent anti-proliferative activity and IDO1 inhibitory properties. [] You can find more information in the papers "Discovery of 1H-indazole-6-amine derivatives as anticancer agents: Simple but Effective" [] and "Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents". []

ANone: While detailed SAR studies are ongoing, preliminary findings suggest that specific substitutions on the amino group of 6-aminoindazole can significantly impact antiproliferative activity. [, ] Further research is needed to fully elucidate the SAR and optimize the anticancer potential of these derivatives. You can find more information in the papers "Discovery of 1H-indazole-6-amine derivatives as anticancer agents: Simple but Effective" [] and "Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents". []

ANone: Yes, some derivatives have demonstrated anticoccidial activity. [, ] Specifically, 7-bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine exhibited potent activity against Eimeria tenella infections in chickens. [] You can find more information in the papers "Further investigation of anticoccidial activity of 7-bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine" [] and "Anticoccidial activities of 7-bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine and other alpha 2 adrenergic agonists". []

ANone: While the provided abstracts do not offer specific details on stability and formulation, these aspects are crucial for developing any drug candidate based on 6-aminoindazole. Future research should focus on understanding the stability of these compounds under various conditions (temperature, pH, etc.) and developing suitable formulations to improve their solubility, bioavailability, and ultimately, their therapeutic potential.

ANone: Common techniques include IR, ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. [, , , ] These methods help confirm the structure and purity of the synthesized compounds.

ANone: Future research should focus on:

    ANone: While the provided abstracts do not provide specific information on the environmental impact of 6-aminoindazole and its derivatives, it is crucial to consider the potential ecotoxicological effects of any new chemical entity. Future research should address the environmental fate and effects of these compounds, including their biodegradability and potential toxicity to aquatic and terrestrial organisms. Additionally, exploring green chemistry principles and developing sustainable synthetic routes and waste management strategies are essential for minimizing the environmental footprint of these compounds.

    ANone: Molecular docking studies have been performed with 6-aminoindazole derivatives, specifically docking them to the DNA gyrase A protein of E. coli. [] These studies aim to understand the potential interactions of these compounds with biological targets at a molecular level. You can find more information in the paper "NEW CARBAMATES OF 1-(4-NITROPHENYL)PIPERAZINE AND BIS CARBAMATES OF 6-AMINOINDAZOLE: DESIGN, SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND BIOACTIVITY EVALUATION". []

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.